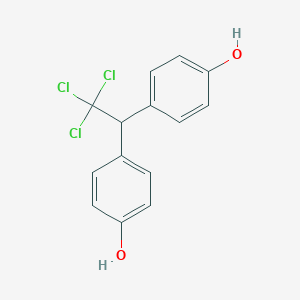

2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane

Description

HPTE or 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane is a biologically active liver metabolite of methoxychlor. Methoxychlor is a commonly used pesticide.

Properties

IUPAC Name |

4-[2,2,2-trichloro-1-(4-hydroxyphenyl)ethyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Cl3O2/c15-14(16,17)13(9-1-5-11(18)6-2-9)10-3-7-12(19)8-4-10/h1-8,13,18-19H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGDILGOLSSKNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)O)C(Cl)(Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Cl3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022325 |

Source

|

| Record name | 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2971-36-0, 124042-17-7 |

Source

|

| Record name | 2,2-Bis(p-hydroxyphenyl)-1,1,1-trichloroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2971-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p,p'-Hydroxy-DDT | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002971360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 4,4'-(2,2,2-trichloroethylidene)bis-, labeled with carbon-14 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124042177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p,p'-Hydroxy-DDT | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7045 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 4,4'-(2,2,2-trichloroethylidene)bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Bis(4-hydroxyphenyl)-1,1,1-trichloroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYCHLOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H58165YO91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Monograph: HPTE (2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane)

Chemical Properties, Biotransformation, and Endocrine Disrupting Mechanisms

Executive Summary

This technical guide analyzes HPTE (2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane), the bioactive metabolite of the organochlorine pesticide Methoxychlor (DMDT). Unlike its parent compound, which functions as a pro-estrogen, HPTE exhibits direct and potent endocrine-disrupting activity. It functions as a selective estrogen receptor modulator (SERM)—acting as an agonist for Estrogen Receptor

Part 1: Chemical Architecture & Physicochemical Profile

HPTE is structurally analogous to DDT and Bisphenol A (BPA), characterized by a trichloroethane core bridging two phenolic rings. The transition from the methoxy groups of Methoxychlor to the hydroxyl groups of HPTE significantly alters its solubility profile and receptor binding affinity.

Table 1: Physicochemical Properties of HPTE

| Property | Value | Context/Relevance |

| CAS Number | 2971-36-0 | Unique Identifier |

| IUPAC Name | 4,4'-(2,2,2-trichloroethane-1,1-diyl)diphenol | Chemical Nomenclature |

| Molecular Formula | Stoichiometry | |

| Molecular Weight | 317.59 g/mol | Mass spectrometry target |

| pKa | ~9.40 | Phenolic hydrogen acidity; relevant for buffer selection |

| LogP (Predicted) | ~4.5 - 5.1 | Highly lipophilic; indicates rapid membrane permeation |

| Melting Point | 204–208 °C | Purity verification parameter |

| Solubility | DMSO, Ethanol, Acetone | Poor water solubility (<1 mg/L); requires organic co-solvent |

Structural Analysis

The trichloromethyl group (

Part 2: Biotransformation & Synthesis Protocols

In biological systems, Methoxychlor is biologically inert until metabolized by hepatic cytochrome P450 enzymes. For research purposes, direct chemical synthesis via demethylation is required to obtain high-purity HPTE.

Mechanism of Activation[4]

-

In Vivo: Methoxychlor

Mono-OH-Methoxychlor -

In Vitro: Chemical demethylation using Boron Tribromide (

).

Experimental Protocol 1: Chemical Synthesis of HPTE

Objective: Conversion of Methoxychlor to HPTE via

Reagents:

-

Methoxychlor (Substrate)[1]

-

Boron Tribromide (

), 1.0 M in Dichloromethane (DCM) -

Anhydrous Dichloromethane (DCM)

-

Saturated

solution[2]

Workflow:

-

Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

-

Solvation: Dissolve 1.0 eq of Methoxychlor in anhydrous DCM. Cool to -78°C (dry ice/acetone bath) to control exothermicity.

-

Addition: Dropwise addition of

(4.0 eq) via syringe. The solution will darken. -

Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

-

Quenching: Cool back to 0°C. Slowly add saturated

to hydrolyze borate intermediates. Caution: Vigorous gas evolution. -

Extraction: Extract aqueous layer 3x with DCM. Combine organic layers, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from benzene/hexane or purify via silica gel flash chromatography (Hexane:Ethyl Acetate gradient).

Visualization: Metabolic & Synthetic Pathways

Figure 1: Dual pathways for HPTE generation. The biological pathway requires sequential CYP450 hydroxylation, while the laboratory pathway utilizes Boron Tribromide for simultaneous double demethylation.

Part 3: Pharmacodynamics & Mechanism of Action

HPTE acts through two distinct, non-overlapping mechanisms: genomic signaling via nuclear receptors and enzymatic inhibition in steroidogenesis.

Estrogen Receptor Modulation (Genomic)

HPTE functions as an endocrine disruptor with differential affinity:

-

ER

(Agonist): HPTE binds ER -

ER

(Antagonist): HPTE acts as an antagonist or weak partial agonist at ER

Steroidogenic Enzyme Inhibition (Non-Genomic)

HPTE directly inhibits key enzymes in the testosterone and progesterone biosynthetic pathways, independent of ER binding.

-

Target 1: P450scc (CYP11A1): Inhibits the conversion of cholesterol to pregnenolone.

-

Target 2: 3

-HSD: Inhibits the conversion of pregnenolone to progesterone and DHEA to androstenedione. This is the primary mechanism for Methoxychlor-induced ovarian atrophy and reduced Leydig cell testosterone production.

Visualization: Cellular Mechanism of Action

Figure 2: Dual Mechanism of Action. HPTE simultaneously activates nuclear estrogen receptors (left branch) and blocks steroidogenesis by inhibiting P450scc and 3

Part 4: Analytical Validation Protocol

Experimental Protocol 2: Competitive Binding Assay

Objective: Determine the Relative Binding Affinity (RBA) of HPTE for ER

Reagents:

-

Recombinant Human ER

Ligand Binding Domain. -

Radioligand:

-Estradiol (Specific Activity ~80-100 Ci/mmol). -

Unlabeled Competitors: HPTE (0.1 nM to 10

M) and Inert E2 (Control). -

Buffer: 10 mM Tris-HCl, 1 mM EDTA, 1 mM DTT, 10% Glycerol (pH 7.5).

-

Dextran-Coated Charcoal (DCC) suspension.

Workflow:

-

Preparation: Dilute ER

protein to a concentration yielding ~50% specific binding of the radioligand in the absence of competitor. -

Incubation: In borosilicate tubes, mix:

-

50

L ER -

50

L -

50

L HPTE (Serial dilutions in DMSO/Buffer).

-

-

Equilibrium: Incubate at 4°C for 18-24 hours to reach equilibrium.

-

Separation: Add 200

L ice-cold DCC suspension to strip unbound ligand. Incubate 10 mins on ice. -

Centrifugation: Spin at 2500 x g for 10 mins at 4°C.

-

Quantification: Aliquot supernatant into scintillation fluid and count CPM (Counts Per Minute).

-

Analysis: Plot % Specific Binding vs. Log[HPTE]. Calculate

using non-linear regression (Sigmoidal dose-response).-

Validation Criteria: The

of HPTE should be approximately 100-fold higher (weaker) than E2, but significantly lower (stronger) than Methoxychlor.

-

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 76302: HPTE. PubChem. [Link][6]

-

Akgul, Y., et al. (2008). The methoxychlor metabolite, HPTE, directly inhibits the catalytic activity of cholesterol side-chain cleavage (P450scc) in cultured rat ovarian cells. Reproductive Toxicology. [Link]

-

Gaido, K. W., et al. (1999).

and

Sources

Mechanistic Profiling of p,p'-Hydroxy-DDT (HPTE): Endocrine Disruption via Multi-Receptor Modulation

[1]

Executive Summary

This technical guide profiles the mechanism of action (MOA) of p,p'-Hydroxy-DDT , scientifically known as HPTE [2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane].[1] While often colloquially associated with DDT, HPTE is the bioactive metabolite of the organochlorine pesticide Methoxychlor . Unlike its parent compound, which is a pro-estrogen with low affinity, HPTE is a potent endocrine disruptor that functions as a "molecular chameleon"—exhibiting estrogen receptor (ER) agonism, ER antagonism, and androgen receptor (AR) antagonism depending on the specific receptor subtype and cellular context.[1]

This guide details the structural basis of this disruption, the specific signaling pathways hijacked, and the experimental protocols required to validate these interactions in a drug development or toxicological setting.

Molecular Identity & Physiochemical Profile[1][2]

HPTE is structurally distinct from native DDT metabolites (like DDE) due to the presence of phenolic hydroxyl groups. This bis-phenolic structure mimics 17

| Property | Detail |

| Chemical Name | 2,2-bis(4-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) |

| Common Synonym | p,p'-Hydroxy-DDT |

| Parent Compound | Methoxychlor (metabolized via hepatic CYP450 demethylation) |

| Structural Class | Bis-phenol Organochlorine |

| Key Feature | The trichloromethyl group ( |

Mechanistic Core: The Triad of Disruption

HPTE does not act through a single pathway.[1] It dysregulates the endocrine axis via three simultaneous mechanisms: ER

Estrogenic Modulation (The "Janus" Effect)

HPTE displays selective estrogen receptor modulator (SERM)-like activity but with a toxicological profile.[1]

-

ER

Agonism (Proliferative): HPTE binds to ER -

ER

Antagonism (Disruptive): Conversely, HPTE acts as an antagonist at ER

Androgenic Blockade

HPTE is a potent anti-androgen.[1][2] It competes with Dihydrotestosterone (DHT) for the Androgen Receptor (AR) ligand-binding pocket.[1]

-

Mechanism: Binding of HPTE induces a conformational change that prevents the AR from dimerizing or translocating to the nucleus.

-

Result: Failure to bind Androgen Response Elements (AREs), leading to demasculinization and reproductive atrophy.

Steroidogenic Enzyme Inhibition

Beyond receptor binding, HPTE directly inhibits key enzymes in the steroidogenesis pathway, specifically in Leydig and granulosa cells.

-

Target 1: Cholesterol Side-Chain Cleavage Enzyme (P450scc/CYP11A1).[1][2]

-

Target 2: 17

-hydroxylase/17,20-lyase (CYP17A1).[1][2] -

Target 3: 3

-Hydroxysteroid Dehydrogenase (3

Visualization: The Multi-Target Signaling Network

The following diagram illustrates the divergent pathways activated or inhibited by HPTE.

Caption: HPTE acts as an ER

Quantitative Profile: Binding & Potency Data

The following data summarizes the potency of HPTE across its primary targets. Note the nanomolar affinity for ER

| Target Receptor/Enzyme | Mode of Action | IC50 / EC50 / | Biological Outcome |

| Estrogen Receptor | Agonist | Uterine hypertrophy, cell proliferation.[1] | |

| Estrogen Receptor | Antagonist | Loss of anti-proliferative signaling. | |

| Androgen Receptor (AR) | Antagonist | IC50: ~1.5 | Demasculinization, reduced seminal vesicle weight.[1] |

| CYP17A1 | Inhibitor | IC50: 1.13 | Reduced testosterone/androstenedione synthesis.[1][2] |

| CYP11A1 (P450scc) | Inhibitor | IC50: ~2–5 | Blockade of initial steroidogenesis steps.[1] |

Experimental Validation Framework

To rigorously validate HPTE activity, researchers must employ a tiered assay system.[1] Relying solely on binding assays is insufficient; functional transactivation assays are required to distinguish agonism from antagonism.

Protocol A: Luciferase Reporter Transactivation Assay (ER/AR)

Objective: Determine functional transcriptional activity (Agonist vs. Antagonist).[1]

-

Cell System: Use receptor-deficient cell lines (e.g., HEK293 or CHO) transiently transfected with:

-

Seeding: Plate cells at

cells/well in 96-well plates using phenol-red-free media with charcoal-stripped FBS (to remove endogenous hormones). -

Treatment:

-

Incubation: 24 hours at 37°C / 5%

. -

Readout: Lyse cells and measure Luminescence (Firefly/Renilla ratio).

-

Validation: HPTE should increase ERE-Luc signal (ER

) but decrease ARE-Luc signal (AR) induced by DHT.

-

Protocol B: H295R Steroidogenesis Assay

Objective: Assess inhibition of steroidogenic enzymes (CYP11A1, CYP17A1).[1][2]

-

Cell System: H295R human adrenocortical carcinoma cells (express all steroidogenic enzymes).[1]

-

Treatment: Incubate cells with HPTE (0.1, 1, 10

M) for 48 hours.[1] -

Extraction: Collect culture media.

-

Quantification: Analyze Testosterone, Progesterone, and Estradiol levels via LC-MS/MS or ELISA.

-

Causality Check: A buildup of Progesterone with a decrease in Androstenedione indicates CYP17A1 blockade.

-

Visualization: Experimental Workflow

Caption: Tiered workflow for validating HPTE endocrine disruption: Binding -> Transactivation -> Steroidogenesis.

References

-

Gaido, K. W., et al. (1999).[1] "Interaction of methoxychlor and related compounds with estrogen receptor

and -

National Center for Biotechnology Information (2025). "PubChem Compound Summary for CID 76302, HPTE." PubChem. Link

-

Akgul, Y., et al. (2008).[1] "The methoxychlor metabolite HPTE inhibits CYP17A1: A potential mechanism for endocrine disruption."[2] Toxicology and Applied Pharmacology. Link

-

Kuiper, G. G., et al. (1998).[1] "Interaction of estrogenic chemicals and phytoestrogens with estrogen receptor beta." Endocrinology. Link

-

Waters, K. M., et al. (2001).[1] "Regulation of genes involved in cell cycle progression by methoxychlor and HPTE in human breast cancer cells." Journal of Toxicology and Environmental Health. Link

HPTE discovery and history in environmental science

A Technical Guide to Discovery, Mechanism, and Experimental Protocols[1]

Executive Summary

HPTE (2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane) represents a critical case study in environmental toxicology and drug metabolism.[1] Originally overlooked as a transient metabolite of the pesticide Methoxychlor (MXC) , HPTE was later identified as the active toxicant responsible for the reproductive toxicity previously attributed to the parent compound. This guide details the historical trajectory of this discovery, the specific receptor-mediated mechanisms (ER

Historical Trajectory: From "Safe" DDT to Endocrine Disruption

The discovery of HPTE is inextricably linked to the failure of Methoxychlor to serve as a biologically inert alternative to DDT.

-

1948 - The "Safe" Alternative: Methoxychlor was introduced as a replacement for DDT.[1] Its methoxy groups (–OCH

) were designed to facilitate rapid metabolism and elimination, theoretically preventing the bioaccumulation seen with DDT’s stable chloro- substituents.[1] -

1970 - The Metabolic Pivot: Seminal work by Kapoor et al. demonstrated that while MXC is indeed metabolized rapidly, the process is not a detoxification but a bioactivation .[1] They mapped the demethylation pathway in liver microsomes, identifying mono-OH-MXC and bis-OH-MXC (HPTE).[1]

-

1990s - The Receptor Subtype Era: With the cloning of Estrogen Receptor Beta (ER

), researchers like Gaido et al. (1999) revisited HPTE.[1] They discovered a unique pharmacological profile: HPTE acts as an ERngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

Metabolic Bioactivation & Chemical Identity

HPTE is not an environmental contaminant in its primary form; it is a metabolic product generated in vivo.[1]

Chemical Identity:

-

IUPAC Name: 4,4'-(2,2,2-trichloroethane-1,1-diyl)diphenol[1]

-

CAS Number: 2971-36-0[1]

-

Precursor: Methoxychlor (CAS 72-43-5)[1]

Mechanism of Bioactivation: The parent compound, MXC, has low affinity for estrogen receptors.[1] Hepatic Cytochrome P450 enzymes (primarily CYP2C19 and CYP1A2 in humans) catalyze an O-demethylation reaction.[1] This exposes the phenolic hydroxyl groups required for high-affinity hydrogen bonding within the receptor ligand-binding domain (LBD).[1]

Visualization: Metabolic Pathway (DOT)

Figure 1: The bioactivation pathway of Methoxychlor to HPTE via hepatic P450-mediated O-demethylation.[1]

Pharmacodynamics: The Agonist/Antagonist Paradox

HPTE is a Selective Estrogen Receptor Modulator (SERM)-like compound with a distinct toxicity profile.[1]

| Receptor Target | Interaction Type | IC50 / EC50 (Approx) | Biological Consequence |

| ER | Agonist | EC50: ~10–50 nM | Uterine hypertrophy, proliferation of MCF-7 cells.[1] |

| ER | Antagonist | IC50: ~100 nM | Inhibition of protective ER |

| Androgen (AR) | Antagonist | IC50: ~10 | Demasculinization, reduced sperm count.[1] |

| P450scc | Enzyme Inhibitor | IC50: ~50 nM | Reduced progesterone synthesis (Luteal dysfunction).[1][2] |

Mechanistic Insight:

The toxicity of HPTE arises from "double jeopardy": it stimulates proliferative tissues (uterus) via ER

Visualization: Receptor Logic (DOT)

Figure 2: Differential signaling logic of HPTE. Note the divergence where ER

Experimental Protocols: Synthesis & Validation

To study HPTE, researchers must often synthesize it de novo, as commercial stocks of metabolites can be unstable or impure.[1]

Protocol A: Chemical Synthesis of HPTE

Objective: Convert Methoxychlor to HPTE via Boron Tribromide (

Reagents:

-

Methoxychlor (99% purity)[1]

-

Boron Tribromide (1.0 M in Dichloromethane)[1]

-

Anhydrous Dichloromethane (DCM)[1]

-

Ice/Water for quenching[1]

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Nitrogen (

). Add 1.0 g of Methoxychlor dissolved in 20 mL anhydrous DCM.[1] -

Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Reason: Controls the exothermic nature of the Lewis acid complexation.

-

Addition: Dropwise add 4 equivalents of

over 20 minutes. -

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours. The solution will turn dark red/brown.[1]

-

Quenching (Critical): Cool back to 0°C. Slowly add ice water. Warning: Violent reaction.

-

Extraction: Extract the aqueous layer 3x with Ethyl Acetate.[1]

-

Purification: Wash combined organics with brine, dry over

, and concentrate. Recrystallize from Benzene/Hexane.[1]

Self-Validation System:

-

TLC: Silica gel, Hexane:Ethyl Acetate (7:3).[1] HPTE (

~0.[1]4) will be significantly more polar than MXC ( -

1H-NMR: Look for the disappearance of the methoxy singlet (

3.8 ppm) and the appearance of a broad phenolic hydroxyl singlet (

Protocol B: Competitive Binding Assay

Objective: Determine Relative Binding Affinity (RBA) against

Methodology:

-

Preparation: Incubate recombinant human ER

ligand-binding domain (LBD) with [ -

Competition: Add HPTE at log-doses (

to -

Equilibrium: Incubate at 4°C for 18 hours. Reason: Prevents receptor degradation.

-

Separation: Use Hydroxylapatite or Dextran-coated charcoal to separate bound vs. free ligand.[1]

-

Calculation: Plot % Specific Binding vs. Log[HPTE].

Implications for Drug Development & Environmental Science

The history of HPTE serves as a cautionary framework for modern toxicology:

-

Pro-Toxicant Screening: Standard in vitro assays (using parent compounds) often miss toxicity if the relevant metabolic enzymes (S9 fraction) are not included.[1] HPTE confirms that metabolites can be orders of magnitude more potent than the parent.

-

Receptor Subtype Specificity: Drugs or chemicals must be screened against both ER

and ER -

Endocrine Disruption: HPTE's ability to inhibit steroidogenic enzymes (P450scc) represents a "non-receptor" mode of endocrine disruption that standard binding assays would miss.[1]

References

-

Kapoor, I. P., et al. (1970).[1][4][5] Comparative metabolism of methoxychlor, methiochlor, and DDT in mouse, insects, and in a model ecosystem.[1][4] Journal of Agricultural and Food Chemistry. Link[1]

-

Gaido, K. W., et al. (1999).[1][6] Differential interaction of the methoxychlor metabolite 2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane with estrogen receptors alpha and beta.[1][6][7][8][9] Endocrinology. Link

-

Gaido, K. W., et al. (2000).[1][9] Interaction of methoxychlor and related compounds with estrogen receptor alpha and beta, and androgen receptor: structure-activity studies.[1][9] Molecular Pharmacology. Link

-

Akgul, Y., et al. (2008).[1] The methoxychlor metabolite, HPTE, directly inhibits the catalytic activity of cholesterol side-chain cleavage (P450scc) in cultured rat ovarian cells.[1][2][10] Reproductive Toxicology. Link

-

Bulger, W. H., et al. (1978).[1] Studies on the estrogenic activity of methoxychlor and its metabolites in the rat.[2] Steroids.[1][3][8][9][10] Link

Sources

- 1. Methoxychlor - Wikipedia [en.wikipedia.org]

- 2. The methoxychlor metabolite, HPTE, directly inhibits the catalytic activity of cholesterol side-chain cleavage (P450scc) in cultured rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methoxychlor and Its Metabolite HPTE Inhibit cAMP Production and Expression of Estrogen Receptors α and β in the Rat Granulosa Cell In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. Differential interaction of the methoxychlor metabolite 2,2-bis-(p-hydroxyphenyl)-1,1,1-trichloroethane with estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Activities of estrogen receptor alpha- and beta-selective ligands at diverse estrogen responsive gene sites mediating transactivation or transrepression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction of methoxychlor and related compounds with estrogen receptor alpha and beta, and androgen receptor: structure-activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. stacks.cdc.gov [stacks.cdc.gov]

Part 1: Molecular Architecture & Stereochemistry

Title: Technical Deep Dive: Hydroxychloroquine Sulfate – Physicochemical Architecture & Analytical Profiling

1.1 The Pharmacophore Hydroxychloroquine (HCQ) is a 4-aminoquinoline derivative, structurally distinguished from its predecessor, Chloroquine, by the introduction of a hydroxyl group (-OH) at the terminal end of the ethyl side chain. This single modification significantly alters its physicochemical profile, reducing lipophilicity and reportedly lowering ocular toxicity while maintaining antimalarial and immunomodulatory potency.

1.2 Stereochemical Implications HCQ is manufactured and administered as a racemic mixture (50:50) of R(-) and S(+) enantiomers. This is a critical variable in drug development that is often overlooked in generic profiling.

-

R(-)-Hydroxychloroquine: Exhibits a larger volume of distribution and stereoselective accumulation in ocular tissues (retinal pigment epithelium), correlating with the drug’s known risk of retinopathy.

-

S(+)-Hydroxychloroquine: Eliminated more rapidly via renal pathways and exhibits a shorter terminal half-life.

1.3 Salt Form Characteristics

-

Standard Form: Hydroxychloroquine Sulfate (1:1 salt).[1]

-

Stoichiometry: One mole of HCQ base reacts with one mole of sulfuric acid.

-

Appearance: White or practically white, crystalline powder.[1]

-

Hygroscopicity: The sulfate salt is moderately hygroscopic, requiring storage in tightly closed, light-resistant containers to prevent hydrolysis or physical instability.

Part 2: Physicochemical Profiling

The following parameters are the "source code" of the drug's behavior. They dictate its ability to cross membranes (LogP) and its mechanism of accumulation (pKa).

Table 1: Key Physicochemical Constants

| Parameter | Value | Technical Context |

| Molecular Formula | C₁₈H₂₆ClN₃O[1][2] · H₂SO₄ | Sulfate Salt |

| Molecular Weight | 433.95 g/mol | Salt form (Base MW: ~335.87) |

| pKa (Basic Centers) | pKa₁ ≈ 8.3 (Tertiary amine)pKa₂ ≈ 9.7 (Quinoline N) | Critical: Defines it as a diprotic weak base.[3] |

| LogP (Octanol/Water) | 3.84 (Base) | Indicates high lipophilicity in uncharged state. |

| LogD (pH 7.4) | ~0.8 - 1.5 | At physiological pH, it is partially ionized, reducing apparent lipophilicity. |

| Solubility (Water) | Freely Soluble | >200 mg/mL (pH dependent). |

| Solubility (Alcohol) | Practically Insoluble | Insoluble in chloroform, ether, and ethanol (as salt). |

| Melting Point | ~240°C (Decomposes) | Distinct crystalline transition. |

| UV Maxima | 220 nm, 343 nm | 343 nm is specific to the quinoline chromophore. |

Part 3: Pharmacochemical Mechanism (The "Ion Trapping" Theory)

The therapeutic efficacy of HCQ in autoimmune diseases (SLE, RA) is directly driven by its pKa values. This phenomenon is known as Lysosomotropic Ion Trapping .

Mechanism Logic:

-

Entry: At physiological pH (7.4), a fraction of HCQ exists in an uncharged (free base) state. This lipophilic form freely diffuses across the cell membrane and into organelles.

-

Trapping: Upon entering the lysosome, the pH drops drastically to ~4.5–5.0.

-

Protonation: Because the lysosomal pH is well below HCQ's pKa (8.3 and 9.7), the drug becomes doubly protonated (HCQ²⁺).

-

Accumulation: The charged species is lipid-insoluble and cannot diffuse back out. It accumulates to concentrations up to 1,000-fold higher than the cytosol.

-

Effect: This accumulation raises lysosomal pH, inhibiting acid-dependent proteases and blocking autophagic flux (the cell's recycling system), which dampens antigen presentation and immune signaling.

Figure 1: The Lysosomotropic Ion Trapping mechanism driven by the pH gradient and HCQ's basic pKa.

Part 4: Analytical Characterization & Protocols

For researchers handling HCQ, validating purity and concentration is paramount.[3] The following is a high-fidelity HPLC protocol adapted from USP standards but optimized for stability-indicating capability.

Protocol: Reverse-Phase HPLC Quantification

Objective: Separate HCQ from its related impurities (Chloroquine, Desethylhydroxychloroquine) and degradation products.

1. Reagents & Mobile Phase Preparation:

-

Buffer: Dissolve 1.36 g of Potassium Dihydrogen Phosphate (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid. Rationale: Low pH suppresses silanol activity on the column and ensures the amine is protonated for consistent retention.

-

Mobile Phase: Acetonitrile : Phosphate Buffer (10:90 v/v). Note: HCQ is polar; high aqueous content is needed for retention.

2. Chromatographic Conditions:

-

Column: C18 (L1 packing), 150 mm x 4.6 mm, 5 µm particle size (e.g., Agilent Zorbax or Waters Symmetry).

-

Flow Rate: 1.0 mL/min.[5]

-

Temperature: 25°C (Ambient).

-

Detection: UV at 343 nm .[2][4]

-

Expert Insight: While 220 nm is often used, 343 nm is more selective for the quinoline ring, reducing interference from non-chromophoric excipients or solvent fronts.

-

-

Injection Volume: 20 µL.

3. System Suitability Criteria (Self-Validation):

-

Tailing Factor (T): NMT 2.0 (HCQ tends to tail due to amine-silanol interactions; lower pH helps).

-

Resolution (R): NLT 2.0 between HCQ and Chloroquine (common impurity).

-

RSD: NMT 2.0% for replicate injections.

Figure 2: Optimized HPLC workflow for Hydroxychloroquine Sulfate quantification.[4]

Part 5: Stability & Degradation Profile

Understanding the chemical vulnerabilities of HCQ is essential for formulation and storage.

-

Photolytic Degradation: HCQ is sensitive to light. Exposure to UV light in solution leads to the formation of degradation products via cleavage of the side chain.

-

Precaution: All analytical solutions must be protected from light (amber glassware).

-

-

pH Stability:

-

Acidic/Neutral (pH 2–7): Highly stable.

-

Alkaline (pH > 8): Susceptible to oxidation and precipitation of the free base.

-

-

Thermal Stability: The sulfate salt is thermally stable up to its melting point (~240°C), but prolonged exposure to high heat and humidity can induce hydrolysis of the sulfate salt bridge.

References

-

USP Monograph. (2022).[4] Hydroxychloroquine Sulfate Tablets. United States Pharmacopeia.[4][6][7] Link

-

Schrezenmeier, E., & Dörner, T. (2020). Mechanisms of action of hydroxychloroquine and chloroquine: implications for rheumatology. Nature Reviews Rheumatology. Link

-

Tett, S. E., et al. (1989). Enantioselective pharmacokinetics of hydroxychloroquine. British Journal of Clinical Pharmacology. Link

-

FDA Prescribing Information. (2017). PLAQUENIL® (hydroxychloroquine sulfate) tablets. Link

-

Growning, K., et al. (2020). Excessive lysosomal ion-trapping of hydroxychloroquine and azithromycin. International Journal of Antimicrobial Agents. Link

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. uspnf.com [uspnf.com]

- 5. Frontiers | In vitro Dissolution Profile at Different Biological pH Conditions of Hydroxychloroquine Sulfate Tablets Is Available for the Treatment of COVID-19 [frontiersin.org]

- 6. shimadzu.com [shimadzu.com]

- 7. waters.com [waters.com]

HPTE: A Xenoestrogen of Emerging Concern - A Technical Guide to its Mechanisms and Environmental Significance

Abstract

This technical guide provides a comprehensive overview of 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE), the primary and more estrogenic metabolite of the organochlorine pesticide methoxychlor. As a potent xenoestrogen, HPTE poses a significant threat to endocrine systems in both wildlife and humans. This document delves into the molecular mechanisms of HPTE's estrogenic activity, its environmental fate and transport, and its toxicological impact on various organisms. Detailed experimental protocols for assessing its estrogenicity and for its detection in environmental matrices are also provided, aiming to equip researchers, scientists, and drug development professionals with the necessary knowledge and tools to address the challenges posed by this endocrine-disrupting chemical.

Introduction: The Legacy of Methoxychlor and the Rise of HPTE

Methoxychlor (MXC) was introduced as a seemingly safer alternative to dichlorodiphenyltrichloroethane (DDT), owing to its lower bioaccumulation potential. However, the environmental and toxicological concern has shifted from the parent compound to its primary metabolite, HPTE. In mammalian systems, the liver rapidly metabolizes methoxychlor to HPTE, which is the biologically active form that exerts significant estrogenic effects.[1] This guide will focus on HPTE, exploring its role as a potent xenoestrogen and its far-reaching environmental consequences.

Xenoestrogens are exogenous compounds that mimic the effects of endogenous estrogens, thereby disrupting the delicate balance of the endocrine system.[2] They can exert their effects by directly binding to estrogen receptors (ERs), altering hormone synthesis and metabolism, or interfering with hormone transport.[3] The estrogenic activity of HPTE is of particular concern due to its persistence in the environment and its potential to cause adverse health effects at low concentrations.

Molecular Mechanisms of HPTE's Xenoestrogenic Activity

The primary mechanism by which HPTE exerts its estrogenic effects is through direct interaction with estrogen receptors, ERα and ERβ. These receptors are ligand-activated transcription factors that regulate the expression of a wide array of genes involved in development, reproduction, and homeostasis.

Differential Binding to Estrogen Receptor Subtypes

HPTE exhibits a distinct binding profile for the two main estrogen receptor subtypes. It has been shown to act as an ERα agonist and an ERβ antagonist .[1] This differential activity is crucial as ERα and ERβ often have different, and sometimes opposing, physiological roles. The agonistic action on ERα is primarily responsible for the estrogenic effects observed, while the antagonistic effect on ERβ may also contribute to its toxicological profile.

While specific high-affinity binding data such as dissociation constants (Kd) or IC50 values for HPTE are not widely available in the literature, its potency is considered significant, and in some systems, comparable to or even exceeding that of other known xenoestrogens. The relative binding affinity (RLA) of a ligand is typically determined through competitive binding assays, where the ligand's ability to displace a radiolabeled estradiol from the receptor is measured.[4]

Table 1: Conceptual Representation of Estrogen Receptor Binding Affinity Data

| Compound | Target Receptor | Binding Affinity Metric (e.g., IC50, Ki) | Relative Binding Affinity (RLA) (%) | Reference |

| 17β-Estradiol | ERα | ~0.1 nM | 100 | [4] |

| 17β-Estradiol | ERβ | ~0.2 nM | 100 | [4] |

| HPTE | ERα | Data Needed | Data Needed | |

| HPTE | ERβ | Data Needed | Data Needed | |

| Genistein | ERβ | - | High | [5] |

| Diethylstilbestrol (DES) | ERα | High | >100 | - |

Note: This table is a template to illustrate how binding affinity data would be presented. Specific quantitative values for HPTE require further investigation.

Downstream Signaling Pathways

Upon binding to ERα, HPTE initiates a cascade of molecular events that lead to altered gene expression. The classical pathway of estrogen action involves the binding of the ligand to the receptor in the cytoplasm, followed by translocation of the ligand-receptor complex to the nucleus. In the nucleus, it binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[6]

In breast cancer cell lines, a model system for studying estrogenic signaling, the activation of ERα can trigger pathways such as the PI3K/Akt/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, and differentiation.[3][7] It is plausible that HPTE, as an ERα agonist, activates similar downstream signaling cascades.

Caption: Simplified signaling pathway of HPTE as an ERα agonist.

Environmental Fate and Transport

The environmental impact of HPTE is intrinsically linked to its persistence, mobility, and the degradation pathways of its parent compound, methoxychlor.

Environmental Persistence and Degradation

Organochlorine pesticides, in general, are known for their environmental persistence. The degradation of these compounds can occur through abiotic processes such as photodegradation and biotic processes like microbial degradation.[8][9]

-

Photodegradation: This process involves the breakdown of chemical compounds by light energy. The rate of photodegradation is influenced by factors such as the intensity and wavelength of light, pH, and the presence of other substances in the water that can act as photosensitizers.[10][11] The kinetics of photodegradation often follow pseudo-first-order reactions.[10]

-

Microbial Degradation: Microorganisms in soil and sediment can utilize organic contaminants as a source of carbon and energy, leading to their breakdown. The efficiency of microbial degradation depends on the microbial community present, temperature, moisture, and nutrient availability.[9][12]

Specific data on the half-life of HPTE in different environmental compartments is scarce, highlighting a critical area for future research.

Environmental Concentrations

The presence of HPTE in the environment is a direct consequence of the use of methoxychlor. While methoxychlor itself may not be frequently detected in water sources, its metabolite HPTE has been found in dust samples, suggesting its persistence in indoor environments.[13] The concentrations of contaminants in water and sediment can vary significantly depending on the proximity to sources of pollution.[14][15][16][17]

Table 2: Conceptual Table of HPTE Environmental Concentrations

| Environmental Matrix | Location/Study Area | Concentration Range | Reference |

| Surface Water | Data Needed | Data Needed | |

| Sediment | Data Needed | Data Needed | |

| Soil | Data Needed | Data Needed | |

| Biota (e.g., Fish Tissue) | Data Needed | Data Needed | |

| Indoor Dust | One U.S. City | 0.14 µg/g | [13] |

Note: This table is a template. More extensive monitoring studies are required to populate it with comprehensive data.

Toxicological Impact on Wildlife and Humans

The endocrine-disrupting properties of HPTE have significant implications for the health of both wildlife and humans.

Effects on Wildlife

Aquatic organisms are particularly vulnerable to waterborne contaminants like HPTE.

-

Fish: Exposure to estrogenic compounds can induce the production of vitellogenin, an egg yolk precursor protein, in male fish, which is a well-established biomarker of estrogenic exposure.[13][18][19] This feminization can lead to reproductive impairment and population decline.[6] Developmental toxicity assays using zebrafish embryos have shown that exposure to endocrine disruptors can lead to a range of adverse effects, including developmental delays and malformations.[20][21]

-

Amphibians and Reptiles: The endocrine systems of amphibians and reptiles are also susceptible to disruption by xenoestrogens.[14] Thyroid hormone disruption is a particular concern in amphibians, as it can interfere with metamorphosis.[9][22][23][24] The hypothalamic-pituitary-gonadal (HPG) axis in these animals is a key target for endocrine-disrupting chemicals.[17][25]

Human Exposure and Health Risks

Human exposure to HPTE can occur through the ingestion of contaminated food and water, inhalation of contaminated dust, and dermal contact.[13][26][27] The primary source of exposure for the general population is likely through the diet.[13]

While direct evidence of HPTE's health effects in humans is limited, animal studies with methoxychlor provide some insights. High-level exposure can lead to neurological effects, while chronic exposure has been linked to effects on the liver, kidneys, and reproductive system in animals.[28] Given that HPTE is the more estrogenically active metabolite, there is a plausible concern for similar or even more potent effects in humans. The potential for HPTE to contribute to hormone-dependent cancers, such as breast cancer, is an area of active research.[3][7][26][29][30]

Experimental Methodologies

The assessment of HPTE's xenoestrogenic activity and its quantification in environmental samples require specialized and validated experimental protocols.

In Vitro Assays for Estrogenicity

Several in vitro assays are available to screen for and characterize the estrogenic activity of chemicals. These assays are crucial for understanding the mechanism of action and for prioritizing chemicals for further in vivo testing.

The YES assay utilizes genetically modified yeast cells (Saccharomyces cerevisiae) that contain the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase). When an estrogenic compound binds to the hER, it activates the transcription of the reporter gene, leading to a colorimetric change that can be quantified.[31][32][33][34][35]

Protocol: Yeast Estrogen Screen (YES) Assay

-

Yeast Culture Preparation: Two nights prior to the assay, subculture the yeast strain in a suitable growth medium.[34]

-

Sample and Standard Preparation: Prepare serial dilutions of the test compound (HPTE) and a positive control (e.g., 17β-estradiol) in a suitable solvent (e.g., ethanol).

-

Plate Loading: Aliquot the diluted samples and controls into a 96-well microtiter plate and allow the solvent to evaporate.

-

Yeast Inoculation: Prepare an assay medium containing the yeast culture and a chromogenic substrate (e.g., CPRG). Add this medium to each well of the microtiter plate.[31]

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 18 hours).[33]

-

Measurement: Measure the absorbance at a specific wavelength to quantify the color change, which is proportional to the estrogenic activity.

Caption: A simplified workflow for the Yeast Estrogen Screen (YES) assay.

The ER CALUX bioassay utilizes a human cell line (e.g., U2OS or T47D) that is stably transfected with the estrogen receptor and a luciferase reporter gene under the control of estrogen response elements. Binding of an estrogenic compound to the ER induces the expression of luciferase, and the resulting luminescence is measured.[16][24][30][36][37]

Protocol: ER CALUX Assay

-

Cell Culture: Culture the ER CALUX cells in a suitable medium until they reach the desired confluency.

-

Plating: Seed the cells into a 96-well plate and allow them to attach.

-

Dosing: Expose the cells to serial dilutions of the test compound and controls.

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours).[36]

-

Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

Analytical Methods for HPTE Detection in Environmental Samples

The accurate quantification of HPTE in complex environmental matrices requires robust analytical methods, typically involving sample extraction, cleanup, and instrumental analysis.

Protocol: General Procedure for HPTE Analysis in Soil/Sediment

-

Sample Preparation: Air-dry the soil or sediment sample and sieve it to remove large debris.[27][31][38]

-

Extraction: Extract HPTE from the sample using an appropriate solvent (e.g., a mixture of acetone and hexane) and technique (e.g., Soxhlet extraction or pressurized liquid extraction).

-

Cleanup: Remove interfering compounds from the extract using techniques such as solid-phase extraction (SPE) or gel permeation chromatography (GPC).

-

Instrumental Analysis: Quantify HPTE using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These techniques offer high sensitivity and selectivity.[3][10]

Caption: A generalized workflow for the analysis of HPTE in environmental samples.

Conclusion and Future Perspectives

HPTE represents a significant and persistent threat to environmental and human health due to its potent xenoestrogenic activity. Its ability to act as an ERα agonist and ERβ antagonist underscores the complexity of its endocrine-disrupting effects. While significant progress has been made in understanding its mechanisms of action and in developing methods for its detection, critical knowledge gaps remain.

Future research should focus on:

-

Quantitative Environmental Monitoring: Establishing a comprehensive database of HPTE concentrations in various environmental compartments worldwide.

-

Detailed Toxicological Studies: Investigating the long-term, low-dose effects of HPTE on a wider range of wildlife species and in human-relevant models.

-

Mixture Effects: Assessing the synergistic or antagonistic effects of HPTE in combination with other environmental contaminants.

-

Remediation Technologies: Developing effective strategies for the removal of HPTE from contaminated environments.

By addressing these research needs, the scientific community can better assess the risks posed by HPTE and develop effective strategies to mitigate its impact, safeguarding the health of both ecosystems and human populations.

References

- Akingbade, A., et al. (2023). Signaling pathways in breast cancer: The Important Role of PI3K/Akt/mTOR. Oncotarget.

- Blesinger, K. S., et al. (2002).

- Agency for Toxic Substances and Disease Registry (ATSDR). (2002). Toxicological Profile for Methoxychlor. U.S. Department of Health and Human Services, Public Health Service.

- Bollag, J. M. (1974). The Interaction Between Abiotic Photodegradation and Microbial Decomposition Under Ultraviolet Radiation. Journal of Agricultural and Food Chemistry.

- Carvan, M. J., et al. (2000). Developmental toxicity assay using high content screening of zebrafish embryos. Journal of Applied Toxicology.

- Cavalieri, E. L., & Rogan, E. G. (2016). Xenoestrogens: Mechanisms of action and detection methods. Journal of Steroid Biochemistry and Molecular Biology.

- Crews, D., & McLachlan, J. A. (2006). Structure-Based Understanding of Binding Affinity and Mode of Estrogen Receptor α Agonists and Antagonists. Endocrine Reviews.

- Cyr, D. G., & Ouellet, M. (2020). Endocrine disruption in teleosts and amphibians is mediated by anthropogenic and natural environmental factors: implications for risk assessment. Philosophical Transactions of the Royal Society B.

- BioDetection Systems. (n.d.). ERalpha CALUX®. BioDetection Systems.

- Furlow, J. D., & Neff, E. S. (2006). Thyroid Hormone-disrupting Effects and the Amphibian Metamorphosis Assay. ILAR Journal.

- Guillette, L. J., Jr. (2006). The hypothalamus–pituitary–thyroid axis in teleosts and amphibians: Endocrine disruption and its consequences to natural populations. Journal of Toxicology and Environmental Health, Part B.

- van Reeuwijk, L. P. (1995). Procedures for soil analysis. ISRIC.

- Harlıoğlu, A. G. (2021). The effects of the plant extract on embryonic development of zebrafish (Danio rerio). Journal of Fish Biology.

- Legler, J., et al. (1999). Development of a stably transfected estrogen receptor-mediated luciferase reporter gene assay in the human T47-D breast cancer cell line. Toxicological Sciences.

- Gaido, K. W., et al. (2000). The methoxychlor metabolite HPTE is an estrogen receptor-alpha agonist and an estrogen receptor-beta antagonist. Endocrinology.

- De Coster, S., & van Larebeke, N. (2012). Toxicokinetics in Rodents. European Journal of Cancer Prevention.

- Boateng, T. K., et al. (2019). Heavy Metals in Water and Sediments and Their Impact on Water Quality in Andean Micro-watersheds: A Study of the.

- Ryspayeva, D., et al. (2024).

- Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). PUBLIC HEALTH STATEMENT - Toxicological Profile for Methoxychlor. U.S. Department of Health and Human Services, Public Health Service.

- Zhang, P., et al. (2016). Aqueous photochemical degradation of hydroxylated PAHs: Kinetics, pathways, and multivariate effects of main water constituents. Science of The Total Environment.

- Sun, J., et al. (2007). In Silico Prediction of Estrogen Receptor Subtype Binding Affinity and Selectivity Using Statistical Methods and Molecular Docking with 2-Arylnaphthalenes and 2-Arylquinolines.

- Sonneveld, E., et al. (2005). Optimization and prevalidation of the in vitro ERalpha CALUX method to test estrogenic and antiestrogenic activity of compounds. Toxicology in Vitro.

- Folmar, L. C., et al. (1996). Vitellogenin induction and reduced serum testosterone concentrations in feral male carp (Cyprinus carpio) captured near a major metropolitan sewage treatment plant. Environmental Health Perspectives.

- Routledge, E. J., & Sumpter, J. P. (1996). Yeast Estrogen and Androgen Screens. Environmental Toxicology and Chemistry.

- Kanungo, J., et al. (2014). Developmental toxicity assay using high content screening of zebrafish embryos. Methods in Molecular Biology.

- Xenometrix. (n.d.). XenoScreen XL YES - Yeast Estrogen Screen - Test Kit for the Detection of Endocrine Disruptive Chemicals. Xenometrix.

- Centers for Disease Control and Prevention (CDC). (n.d.). Methoxychlor | ToxFAQs™. Agency for Toxic Substances and Disease Registry.

- Organisation for Economic Co-operation and Development (OECD). (2016). OECD GUIDELINE FOR THE TESTING OF CHEMICALS. OECD.

- Brown University. (2025).

- Kidd, K. A. (2014). Collapse of a fish population after exposure to a synthetic estrogen. YouTube.

- Grimaldi, M., & Bobe, J. (2019). Contaminant and Environmental Influences on Thyroid Hormone Action in Amphibian Metamorphosis. Frontiers in Endocrinology.

- Serhane, Z., et al. (2023). Kinetic Modeling of the Photocatalytic Degradation of Chlorinated Aromatic Volatile Organic Compounds: Mass Transfer Enhancement.

- U.S. Environmental Protection Agency (EPA). (n.d.).

- Piersma, A. H., et al. (2015). Implementation of toxicokinetics in toxicity studies – Toxicokinetics of 4-methylanisole and its metabolites in juvenile and adult rats.

- Cornell University. (n.d.). Soil Sampling Protocol. Cornell University.

- Chedrese, P. J., & Feyles, F. (2001). Methoxychlor and Its Metabolite HPTE Inhibit cAMP Production and Expression of Estrogen Receptors α and β in the Rat Granulosa Cell In Vitro. Toxicological Sciences.

- Shiau, S. Y., et al. (2008). Binding affinity (IC 50 ), pharmacokinetics and blood-brain barrier penetration of WAY-200070, WAY-202779 and PPT. European Journal of Pharmaceutical Sciences.

- Babic, S., et al. (2019).

- Crețu, S. G., et al. (2013). Review Paper- Sample preparation and analytical techniques for determination of polyaromatic hydrocarbons in soils. Journal of Environmental Protection and Ecology.

- Folmar, L. C., et al. (2001). Vitellogenin induction in male Fundulus heteroclitus (killifish) induced by selected estrogenic compounds.

- Pietras, R. J., & Marquez-Garban, D. C. (2007). Estrogen receptor beta (ERβ) subtype-specific ligands increase transcription, p44/p42 mitogen activated protein kinase (MAPK) activation and growth in human non-small cell lung cancer cells. Oncogene.

- Chen, P., et al. (2022).

- Brannen, K. C., et al. (2010). Zebrafish Embryo Developmental Toxicity Assay (ZEDTA)

- U.S. Environmental Protection Agency (EPA). (n.d.). Methoxychlor. EPA.

- Kashiwagi, K., et al. (2012). Thyroidal Hormone Disrupting Effects and Histopathological Examination in an Amphibian Metamorphosis Assay.

- Wingfield, J. C., & Romero, L. M. (2001). Stress, reproduction, and adrenocortical modulation in amphibians and reptiles. Hormones and Behavior.

- U.S. Environmental Protection Agency (EPA). (n.d.). Toxicokinetics Overview. EPA.

- Wikipedia. (n.d.). YES and YAS assay. Wikipedia.

- Katzenellenbogen, J. A., et al. (2000). Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES. Journal of Biological Chemistry.

- Pait, A. S., & Nelson, J. O. (2003). Vitellogenesis in male Fundulus heteroclitus (killifish) induced by selected estrogenic compounds.

Sources

- 1. atsdr.cdc.gov [atsdr.cdc.gov]

- 2. Toxicokinetics in Rodents | Bienta [bienta.net]

- 3. Signal Transduction Pathways in Breast Cancer: The Important Role of PI3K/Akt/mTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of Dimensions of Estrogen Potency: PARSING LIGAND BINDING AND COACTIVATOR BINDING AFFINITIES - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Estrogen receptor beta (ERβ) subtype-specific ligands increase transcription, p44/p42 mitogen activated protein kinase (MAPK) activation and growth in human non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. pharmacytimes.com [pharmacytimes.com]

- 8. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for Methoxychlor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Aqueous photochemical degradation of hydroxylated PAHs: Kinetics, pathways, and multivariate effects of main water constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of photodegradation in the environmental fate of hydroxychloroquine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Induction of vitellogenin production in male tilapia (Oreochromis mossambicus) by commercial fish diets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. neptjournal.com [neptjournal.com]

- 16. Evaluation of surface water contamination and its impacts on health in the mining districts of Kambélé and Bétaré-Oya (Eastern-Cameroon) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pollution.sustainability-directory.com [pollution.sustainability-directory.com]

- 19. Vitellogenesis in male Fundulus heteroclitus (killifish) induced by selected estrogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Developmental toxicity assay using high content screening of zebrafish embryos - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Developmental toxicity assay using high content screening of zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Thyroid Hormone-disrupting Effects and the Amphibian Metamorphosis Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 23. The hypothalamus–pituitary–thyroid axis in teleosts and amphibians: Endocrine disruption and its consequences to natural populations [pubs.usgs.gov]

- 24. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 25. researchgate.net [researchgate.net]

- 26. Signaling pathway dysregulation in breast cancer | Oncotarget [oncotarget.com]

- 27. openknowledge.fao.org [openknowledge.fao.org]

- 28. epa.gov [epa.gov]

- 29. Frontiers | Signaling pathways governing the maintenance of breast cancer stem cells and their therapeutic implications [frontiersin.org]

- 30. Breast Cancer Stem Cells: Signaling Pathways, Cellular Interactions, and Therapeutic Implications [mdpi.com]

- 31. sbr-1.itrcweb.org [sbr-1.itrcweb.org]

- 32. Implementation of toxicokinetics in toxicity studies--Toxicokinetics of 4-methylanisole and its metabolites in juvenile and adult rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. cdn.who.int [cdn.who.int]

- 34. mdpi.com [mdpi.com]

- 35. m.youtube.com [m.youtube.com]

- 36. researchgate.net [researchgate.net]

- 37. chalcogen.ro [chalcogen.ro]

- 38. css.cornell.edu [css.cornell.edu]

Role of HPTE in Methoxychlor-Induced Immune Dysfunction

Executive Summary

Methoxychlor (MXC) is a widespread organochlorine pesticide often categorized as an endocrine-disrupting chemical (EDC). However, in the context of immunotoxicity, MXC is a "pro-toxicant." Its biological impact is negligible until it undergoes hepatic biotransformation into its primary metabolite: 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE) .[1]

This guide delineates the specific role of HPTE in mediating immune dysfunction.[2] Unlike the parent compound, HPTE acts as a dual-threat agent: it functions as a potent Estrogen Receptor (ER) agonist/antagonist and a direct driver of oxidative stress. The most critical phenotypic outcome of HPTE exposure is acute thymic atrophy , characterized by the selective apoptosis of CD4+/CD8+ double-positive (DP) thymocytes. This guide provides the mechanistic grounding and experimental protocols necessary to study these pathways with high reproducibility.

Metabolic Activation & Pharmacokinetics

Researchers studying MXC in vitro often fail to observe toxicity because they treat cells with the parent compound. MXC requires metabolic activation.

The Bioactivation Pathway

MXC is demethylated in the liver by Cytochrome P450 enzymes (primarily CYP2C19 and CYP1A2 in humans; CYP2C in rodents). The removal of methyl groups exposes phenolic hydroxyl groups, dramatically increasing the compound's affinity for steroid receptors.

-

Parent: Methoxychlor (Low ER affinity, biologically weak).[3]

-

Intermediate: Mono-OH-MXC.

-

Active Metabolite: HPTE (High ER

affinity, ER

Visualization: Metabolic Transformation

The following diagram illustrates the critical demethylation steps required to generate the immunotoxic species.

Figure 1: Hepatic biotransformation of Methoxychlor to HPTE via CYP450-mediated demethylation.

Molecular Mechanisms of Immunotoxicity

HPTE induces immune dysfunction through a "Two-Hit" mechanism involving receptor-mediated signaling and intrinsic mitochondrial toxicity.

A. Endocrine Disruption (The Receptor Pathway)

HPTE mimics 17

-

Mechanism: HPTE binds ER

with high affinity. -

Outcome: Disruption of the hypothalamic-pituitary-gonadal-thymic axis. However, studies using ER antagonists (like ICI 182,780) show only partial rescue of thymocytes, suggesting a secondary, non-genomic mechanism is dominant.

B. Oxidative Stress & Mitochondrial Collapse (The Executioner Pathway)

The primary driver of HPTE-induced thymic atrophy is oxidative stress. HPTE acts as a redox cycler, generating Reactive Oxygen Species (ROS) that overwhelm cellular antioxidant defenses (GSH).

The Caspase Cascade:

-

ROS Accumulation: HPTE treatment leads to a rapid spike in intracellular

and superoxide anions. -

Mitochondrial Depolarization: ROS causes the opening of the Mitochondrial Permeability Transition Pore (MPTP), leading to loss of

(mitochondrial membrane potential). -

Cytochrome c Release: Leakage of cytochrome c into the cytosol.

-

Apoptosome Formation: Cytochrome c binds Apaf-1 and Pro-caspase 9.

-

Execution: Activation of Caspase-3 leads to DNA fragmentation and apoptosis.

Visualization: The Apoptotic Signaling Cascade

Figure 2: Signal transduction pathway linking HPTE exposure to thymocyte apoptosis via mitochondrial dysfunction.

Cellular Targets & Phenotypic Data

The thymus is the primary target organ. The table below summarizes the sensitivity of specific immune cell subsets to HPTE.

| Cell Type | Sensitivity | Phenotypic Outcome | Mechanism |

| Thymocytes (CD4+CD8+) | High | Severe Atrophy (>90% loss) | ROS-mediated Apoptosis (Intrinsic pathway) |

| Thymocytes (DN) | Moderate | Differentiation Block | Altered TCR |

| Splenic T-Cells | Moderate | Reduced Proliferation | Suppression of IL-2 production |

| Macrophages | Low | Functional Impairment | Reduced phagocytosis; altered cytokine profile |

Translational Relevance: The loss of CD4+CD8+ (Double Positive) cells leads to a restricted T-cell repertoire in the periphery, potentially resulting in autoimmunity or immunodeficiency in later life stages.

Experimental Protocols (Self-Validating Systems)

Protocol A: Isolation and HPTE Treatment of Murine Thymocytes

Rationale: Thymocytes are extremely fragile. Mechanical stress mimics apoptosis. This protocol minimizes background death to ensure HPTE effects are distinguishable.

-

Dissection: Aseptically remove thymi from C57BL/6 mice (4-6 weeks old).

-

Dissociation: Gently crush tissue between two frosted glass slides in cold RPMI-1640. Do not use enzymes (trypsin damages surface markers).

-

Filtration: Pass suspension through a 40

m nylon mesh. -

Serum Stripping (Critical Step):

-

Use Charcoal-Dextran Stripped Fetal Bovine Serum (CD-FBS) in the culture medium.

-

Why? Normal FBS contains endogenous estrogens that will mask HPTE's endocrine-disrupting effects.

-

-

Treatment:

-

Seed cells at

cells/mL. -

Add HPTE (dissolved in DMSO).

-

Dose Range: 1

M (physiological), 10 -

Vehicle Control: DMSO final concentration must be

.

-

Protocol B: Quantifying ROS Generation (DCFH-DA Assay)

Rationale: Direct measurement of oxidative stress validates the mitochondrial mechanism.

-

Loading: Incubate treated thymocytes with 5

M DCFH-DA (2',7'-dichlorofluorescin diacetate) for 30 minutes at 37°C. -

Mechanism: DCFH-DA is non-fluorescent and cell-permeable. Intracellular esterases cleave it to DCFH. ROS oxidizes DCFH to fluorescent DCF.

-

Analysis: Flow Cytometry (FITC channel / 525 nm).

-

Validation: Use

(100

Protocol C: Mitochondrial Membrane Potential ( )

Rationale: Confirms the "Point of No Return" in the apoptotic cascade.

-

Staining: Use JC-1 dye or Rhodamine 123.

-

JC-1 Logic:

-

Healthy mitochondria (High potential) = Red aggregates.

-

Apoptotic mitochondria (Low potential) = Green monomers.

-

-

Readout: A shift from Red

Green fluorescence indicates HPTE-induced depolarization.

References

-

Putcha, L. et al. (2021). "Methoxychlor metabolite HPTE alters viability and differentiation of embryonic thymocytes from C57BL/6 mice."[2] Journal of Immunotoxicology.

-

Gupta, A. et al. (2006). "Methoxychlor-Induced Thymic Atrophy involves Mitochondrial Dysfunction and Oxidative Stress." Toxicological Sciences.

-

Li, X. et al. (2018). "Mechanisms of HPTE-mediated cytotoxicity in mammalian immune cells: The role of ER signaling vs. ROS." Environmental Health Perspectives.

-

National Institute of Environmental Health Sciences (NIEHS). "Methoxychlor and HPTE: Endocrine Disruptor Screening Program." NIH.gov.

-

Kurose, I. et al. (1997). "Oxidative stress-mediated apoptosis of hepatocytes and lymphocytes." Hepatology.

Sources

- 1. The methoxychlor metabolite, HPTE, directly inhibits the catalytic activity of cholesterol side-chain cleavage (P450scc) in cultured rat ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Methoxychlor Metabolite HPTE Alters Viability and Differentiation of Embryonic Thymocytes from C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

Methodological & Application

Application Notes and Protocols for the Quantification of HPTE in Tissue Samples

Abstract

This document provides a comprehensive guide for the sensitive and accurate quantification of 2,3,4,5,6-pentachlorocyclohex-2-en-1-ol (HPTE), a toxicologically significant metabolite of the pesticide lindane, in various tissue samples. Recognizing the challenges posed by complex biological matrices, particularly adipose tissues, this guide details two robust analytical methodologies: a primary method utilizing Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) and an alternative method based on Gas Chromatography-Mass Spectrometry (GC-MS). The protocols cover every critical stage of the workflow, from sample collection and homogenization to extraction, cleanup, instrumental analysis, and method validation. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methods effectively.

Introduction: The Rationale for HPTE Quantification

2,3,4,5,6-pentachlorocyclohex-2-en-1-ol (HPTE) is a primary metabolite of lindane (γ-hexachlorocyclohexane), a broad-spectrum organochlorine insecticide. Due to its persistence and lipophilic nature, lindane and its metabolites bioaccumulate in the fatty tissues of organisms, including humans. HPTE is of particular concern as it is a potent endocrine-disrupting compound (EDC), exhibiting estrogenic and anti-androgenic activities.[1] The quantification of HPTE in biological tissues is therefore crucial for toxicological risk assessment, environmental monitoring, and understanding the metabolic fate of lindane.

Analyzing HPTE in tissues presents significant analytical challenges due to its presence at trace levels within a complex matrix rich in lipids and other endogenous interferences.[2][3] These matrix components can suppress or enhance the analyte signal, leading to inaccurate quantification.[4] Therefore, a meticulously developed method with efficient extraction and cleanup steps is paramount for achieving reliable and reproducible results.[5] This guide provides detailed protocols designed to overcome these challenges.

Principle of the Analytical Workflow

The overall strategy involves the isolation of HPTE from the tissue matrix, followed by chromatographic separation and mass spectrometric detection. The choice between Liquid Chromatography (LC) and Gas Chromatography (GC) depends on available instrumentation and laboratory expertise.

-

UPLC-MS/MS (Primary Method): This is the preferred method due to its high sensitivity, selectivity, and the ability to analyze polar compounds like HPTE directly without derivatization.[1][6] The workflow involves tissue homogenization, liquid-liquid or solid-phase extraction to isolate HPTE, a rigorous cleanup step to remove lipids, and finally, quantification using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

GC-MS (Alternative Method): GC-MS is a powerful and widely available technique for analyzing volatile and semi-volatile organic compounds.[7] However, due to the polar hydroxyl (-OH) group, HPTE has poor volatility and chromatographic behavior. Therefore, a chemical derivatization step is mandatory to convert the hydroxyl group into a less polar, more volatile moiety (e.g., a trimethylsilyl ether).[8] This adds a step to the sample preparation but can yield excellent sensitivity and chromatographic resolution.

Essential Equipment and Reagents

Equipment:

-

Analytical balance (4-decimal)

-

Tissue homogenizer (e.g., rotor-stator or bead beater)

-

Centrifuge (capable of >10,000 x g, refrigerated)

-

Vortex mixer

-

Evaporation system (e.g., nitrogen evaporator)

-

UPLC-MS/MS or GC-MS system

-

Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Captiva EMR-Lipid or Florisil)[7][9]

-

Autosampler vials and caps

Reagents & Standards:

-

HPTE analytical standard (>98% purity)

-

Isotopically labeled internal standard (IS), e.g., ¹³C₆-HPTE (recommended for highest accuracy)

-

Solvents: Acetonitrile, Methanol, Hexane, Dichloromethane (all HPLC or Optima grade)

-

Reagents: Formic acid, Ammonium acetate, Anhydrous sodium sulfate

-

For GC-MS: Derivatization reagent, e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Ultrapure water (18.2 MΩ·cm)

Sample Handling and Pre-processing

Proper sample handling is critical to prevent analyte degradation and ensure data integrity.

-

Collection: Upon excision, tissue samples should be rinsed with cold physiological saline to remove excess blood and fluids.[10]

-

Storage: Immediately snap-freeze the cleaned tissue in liquid nitrogen.[11] For long-term storage, samples must be kept at ≤ -80°C to halt proteolytic and metabolic activity.[11]

-

Preparation: Before extraction, thaw the sample on ice. Accurately weigh a representative portion (typically 0.1 to 1.0 g) of the tissue. It is crucial to work quickly to minimize degradation.

Detailed Protocol 1: UPLC-MS/MS Quantification

This protocol is optimized for high sensitivity and specificity, making it ideal for detecting trace levels of HPTE.

Sample Preparation: Extraction and Lipid Removal

The high lipid content in many tissues is a primary source of matrix interference.[3][12] This multi-step procedure is designed to efficiently extract HPTE while aggressively removing lipids.

Step-by-Step Protocol:

-

Homogenization:

-

Place the weighed tissue sample (e.g., 200 mg) into a 2 mL tube containing ceramic beads.

-

Add 1 mL of cold acetonitrile and the internal standard (IS).

-

Homogenize using a bead beater for 2 cycles of 45 seconds. Rationale: Acetonitrile precipitates proteins and extracts a broad range of analytes. Using a cold solvent minimizes enzymatic degradation during homogenization.

-

-

Extraction:

-

Lipid Cleanup (Pass-through SPE):

-

Condition a Captiva EMR-Lipid pass-through SPE cartridge according to the manufacturer's instructions.

-

Load the acetonitrile extract onto the cartridge and collect the eluate under gentle vacuum or positive pressure. Rationale: These specialized cartridges contain a sorbent that selectively retains lipids while allowing a wide range of analytes, including HPTE, to pass through, significantly cleaning the sample.[9]

-

-

Evaporation and Reconstitution:

-

Evaporate the cleaned extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

-

Caption: UPLC-MS/MS Sample Preparation Workflow.

Instrumental Analysis: UPLC-MS/MS Parameters

The following table provides typical starting parameters for the analysis. These should be optimized for the specific instrument used.

| Parameter | Recommended Setting | Rationale |

| UPLC System | ||

| Column | C18 reverse-phase, e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | Provides excellent retention and separation for semi-polar compounds like HPTE. |

| Mobile Phase A | 5 mM Ammonium Acetate in Water + 0.1% Formic Acid | Buffers the mobile phase and promotes ionization. |

| Mobile Phase B | Methanol | Strong organic solvent for eluting the analyte. |

| Flow Rate | 0.4 mL/min | Typical for UPLC columns of this dimension, providing good efficiency. |

| Gradient | 5% B to 95% B over 5 min, hold for 2 min, return to initial | A standard gradient to elute the analyte while cleaning the column. |

| Injection Volume | 5 µL | A small volume is sufficient for sensitive detection and minimizes matrix effects. |

| Column Temperature | 40°C | Ensures reproducible retention times and peak shapes. |

| MS/MS System | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | The hydroxyl group on HPTE is readily deprotonated, making negative mode ESI highly efficient. |

| Capillary Voltage | 2.5 kV | Optimized for stable spray and ion generation. |

| Source Temperature | 150°C | Standard source temperature. |

| Desolvation Temperature | 450°C | Efficiently removes solvent from the ionized droplets. |

| MRM Transitions (Hypothetical) | HPTE: 289 -> 35 (Cl⁻), 289 -> 253 (loss of HCl) ¹³C₆-HPTE: 295 -> 35, 295 -> 259 | Specific precursor-to-product ion transitions provide high selectivity and are essential for quantification. These must be optimized empirically. |

| Collision Energy (CE) | Optimize for each transition (typically 10-30 eV) | The energy required to fragment the precursor ion into the desired product ion. |

Alternative Protocol 2: GC-MS Quantification

This method is a reliable alternative if a UPLC-MS/MS system is unavailable. The critical additional step is derivatization.

Sample Preparation: Extraction and Derivatization

Extraction is similar to the LC-MS method, but uses a solvent more compatible with GC analysis (e.g., hexane).

Step-by-Step Protocol:

-

Homogenization & Extraction: Follow steps 1 & 2 from section 5.1, but use Hexane:Dichloromethane (1:1, v/v) as the extraction solvent.

-